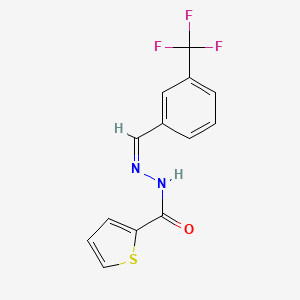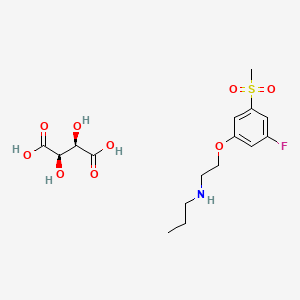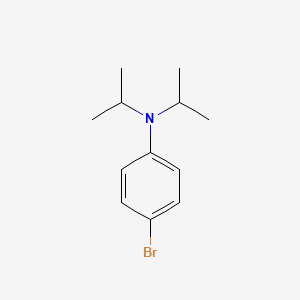
4-bromo-N,N-diisopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N,N-diisopropylaniline is an organic compound with the molecular formula C12H18BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-diisopropylaniline typically involves the bromination of 2,6-diisopropylaniline. The process begins by dissolving 2,6-diisopropylaniline in a solvent such as acetic acid. Bromine is then added dropwise to the solution at a controlled temperature, usually around 0°C to 5°C. The reaction mixture is stirred for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in a reactor where 2,6-diisopropylaniline is mixed with acetic acid and bromine. The mixture is cooled, and the bromine is added slowly to control the exothermic reaction. After the reaction is complete, the product is purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 4-Bromo-N,N-diisopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding aniline derivative.
科学的研究の応用
4-Bromo-N,N-diisopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
作用機序
The mechanism of action of 4-bromo-N,N-diisopropylaniline involves its interaction with specific molecular targets. The bromine atom and the isopropyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
類似化合物との比較
4-Bromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of isopropyl groups.
2,6-Diisopropylaniline: Lacks the bromine atom but has similar steric properties.
4-Bromoaniline: Contains the bromine atom but lacks the isopropyl groups
Uniqueness: 4-Bromo-N,N-diisopropylaniline is unique due to the presence of both the bromine atom and the bulky isopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable in specific synthetic applications .
特性
分子式 |
C12H18BrN |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
4-bromo-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18BrN/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3 |
InChIキー |
NPVLQEUYZUMESG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=C(C=C1)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
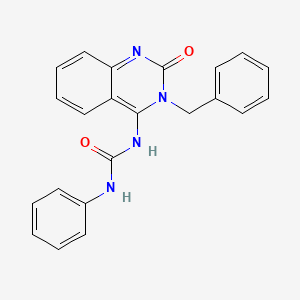

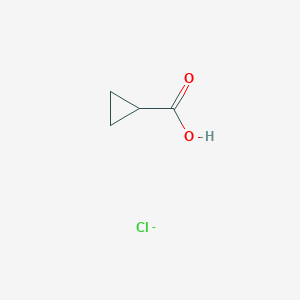
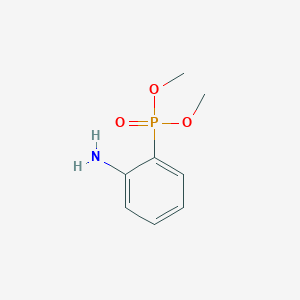
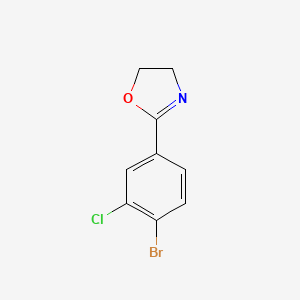
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)


![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
